methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core. This five-membered ring contains sulfur and nitrogen atoms, with a methyl carboxylate group at position 4 and a 2-methylpropyl (isobutyl) substituent at position 3. The (2Z)-configuration denotes the geometry of the imino double bond, which connects the thiazole ring to a propanoyl group. The propanoyl moiety is further substituted with a 3-acetylindole group, introducing aromatic and electron-withdrawing characteristics.
The acetylindole group may enhance binding affinity through hydrophobic or π-π interactions, while the isobutyl chain could modulate solubility and bioavailability. Crystallographic refinement tools like SHELXL () and visualization software such as WinGX/ORTEP () are critical for elucidating its 3D conformation and electronic properties.
Properties
Molecular Formula |
C22H25N3O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 2-[3-(3-acetylindol-1-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H25N3O4S/c1-13(2)11-18-20(21(28)29-4)24-22(30-18)23-19(27)9-10-25-12-16(14(3)26)15-7-5-6-8-17(15)25/h5-8,12-13H,9-11H2,1-4H3,(H,23,24,27) |
InChI Key |
ZIHLYGIHEMBGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C)C(=O)OC |
Origin of Product |
United States |
Biological Activity
The compound methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic derivative featuring an indole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.4 g/mol. The compound's structure includes an indole ring, which is often associated with various biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | DQFKCZUNISSVQB-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to indole derivatives. For instance, a series of 2-aryl-2-(3-indolyl)acetohydroxamic acids demonstrated effectiveness against multidrug-resistant cancer cells, including glioma and melanoma . The mechanism involves the induction of apoptosis in resistant cancer cell lines, suggesting that similar structures may exhibit comparable effects.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. Research indicates that compounds featuring the indole structure can inhibit bacterial growth and possess antifungal activity. The presence of the thiazole ring in the compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against pathogens.
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. For example, indole-based compounds have been shown to inhibit monoamine oxidases (MAO), enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial in treating depression and anxiety disorders.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Enzyme Interactions: The thiazole and indole moieties may interact with specific enzymes or receptors, modulating their activity.
Study 1: Indole Derivatives Against Cancer
A study published in 2015 examined the effects of various indole derivatives on apoptosis-resistant cancer cells. The results indicated that these compounds could induce significant cell death through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives containing both thiazole and indole rings were tested against several bacterial strains. The findings revealed that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound 41 (): 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one shares a fused indole system but differs in heterocyclic core and substituents:
- Core Structure: Compound 41 contains a triazinoindole and pyrazole system, contrasting with the thiazole ring in the target compound. The triazino group introduces additional nitrogen atoms, which may alter electronic properties and hydrogen-bonding capacity.
- Substituents: A 4-bromophenyl group in Compound 41 provides steric bulk and halogen-mediated interactions, whereas the target compound’s isobutyl and acetyl groups prioritize hydrophobic and dipole interactions.
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable, comparisons can be inferred from structural trends:
- Solubility: The methyl carboxylate group in the target compound likely enhances aqueous solubility compared to the ketone in Compound 41.
- Bioavailability: The isobutyl chain may improve membrane permeability relative to the bromophenyl group, which could increase metabolic stability.
Research Implications
The structural diversity of such compounds underscores the importance of advanced crystallographic tools (SHELXL , WinGX ) in drug design. Future studies should prioritize synthesizing derivatives with varied substituents to optimize activity and compare their refinement outcomes using standardized software pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
